![molecular formula C14H17NO3S B2937262 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide CAS No. 718603-18-0](/img/structure/B2937262.png)
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide, also known as TDAS or Thiacetazone, is a synthetic compound that has been used in the treatment of tuberculosis. It was first synthesized in the 1940s and was used as a first-line drug for the treatment of tuberculosis until the 1960s. However, due to its side effects and the emergence of drug-resistant strains of tuberculosis, its use has been limited in recent years.
Mechanism of Action
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is not fully understood. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may also interfere with the synthesis of DNA and RNA in mycobacteria.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in mycobacteria, which is a programmed cell death mechanism. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of tuberculosis-associated inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial species, including drug-resistant strains. Another advantage is its low cost, which makes it an attractive option for use in developing countries. However, there are also limitations to the use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. It has been associated with a number of side effects, including skin rashes, liver toxicity, and gastrointestinal disturbances. In addition, the emergence of drug-resistant strains of tuberculosis has limited the use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide in recent years.
Future Directions
There are a number of future directions for the study of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. One area of research is the development of new derivatives of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide, which may lead to the development of new drugs that target the same pathway. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may have potential as a treatment for other bacterial infections, such as those caused by Staphylococcus aureus and Streptococcus pyogenes. Finally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may have potential as an anti-inflammatory agent, which could be beneficial in the treatment of a wide range of inflammatory conditions.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide involves the reaction of 4-ethylphenylhydrazine with thioacetic acid to form 4-ethylphenylhydrazine thioacetate. This intermediate is then reacted with chloroacetyl chloride to form N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. The overall reaction can be represented as follows:
4-ethylphenylhydrazine + thioacetic acid → 4-ethylphenylhydrazine thioacetate
4-ethylphenylhydrazine thioacetate + chloroacetyl chloride → N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-susceptible and drug-resistant strains of tuberculosis. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has also been investigated for its activity against other mycobacterial species, such as Mycobacterium avium and Mycobacterium leprae. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been studied for its activity against other bacterial species, such as Staphylococcus aureus and Streptococcus pyogenes.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-12-4-6-13(7-5-12)15(11(2)16)14-8-9-19(17,18)10-14/h4-9,14H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMPGXTSUDXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.